

Solid-Phase Extraction of Organic Acids: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 21-Hydroxyhenicosanoic acid

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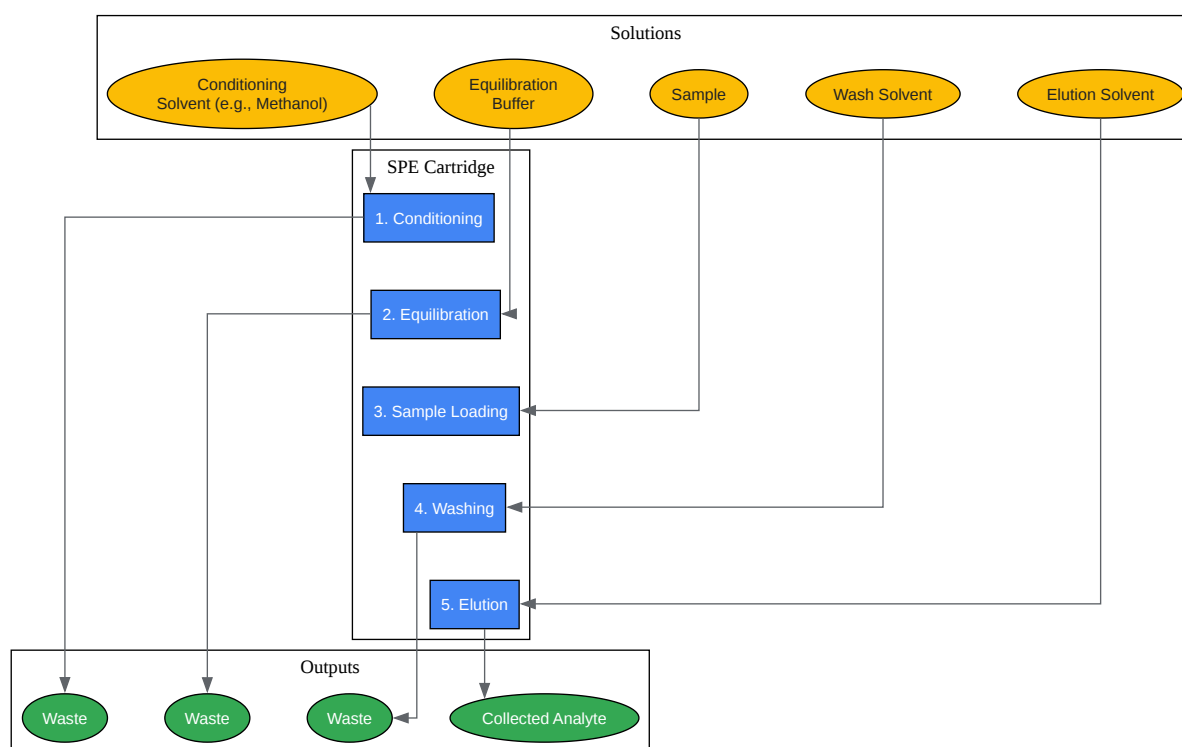
This document provides detailed application notes and protocols for the extraction of organic acids from various sample matrices using solid-phase extraction (SPE). These methods are essential for sample clean-up and concentration prior to analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Introduction to Solid-Phase Extraction for Organic Acids

Solid-phase extraction is a versatile and widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. For organic acids, which are typically polar and often ionized in aqueous solutions, SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher and more reproducible recoveries, reduced solvent consumption, and easier automation.^{[1][2]} The choice of SPE sorbent and protocol is critical and depends on the specific properties of the organic acids of interest and the sample matrix. The most common SPE modes for organic acid extraction are anion exchange, reversed-phase, and mixed-mode.

A general workflow for solid-phase extraction involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of

interest.

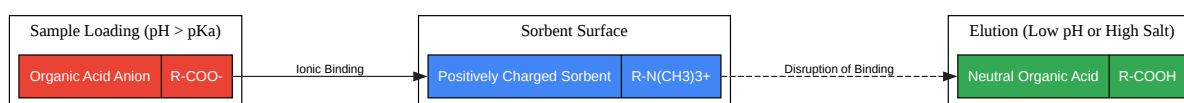


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Caption: General workflow for solid-phase extraction.

Anion Exchange SPE for Organic Acids

Principle: Anion exchange SPE is ideal for the selective extraction of acidic compounds that are negatively charged (anionic) at an appropriate pH.[3] The sorbent contains positively charged functional groups (e.g., quaternary ammonium groups for strong anion exchange, SAX) that bind to the negatively charged organic acids.[4] Neutral and basic compounds are not retained and are washed away. The retained organic acids are then eluted by a solvent that disrupts the ionic interaction, typically by lowering the pH to neutralize the organic acids or by using a high concentration of a competing anion.



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Caption: Mechanism of anion exchange SPE for organic acids.

Application Note: Extraction of Organic Acids from Urine

This protocol describes the use of a strong anion exchange (SAX) sorbent for the isolation and concentration of organic acids from urine samples prior to GC-MS analysis.[5][6]

Materials:

- SPE Cartridge: Strong Anion Exchange (SAX), e.g., Strata-X-A or Oasis MAX[7][8]
- Sample: Urine, pH adjusted to > 2 units above the pKa of the target acids (e.g., pH 8-9).[9][10]
- Conditioning Solvent: Methanol
- Equilibration Buffer: Water or a low ionic strength buffer at the same pH as the sample.

- Wash Solvent: Water or a mild organic solvent like methanol to remove hydrophobic interferences.[\[10\]](#)
- Elution Solvent: Acidified organic solvent (e.g., 0.5M H₂SO₄ or formic acid in an organic solvent).[\[8\]](#)[\[11\]](#)

Experimental Protocol:

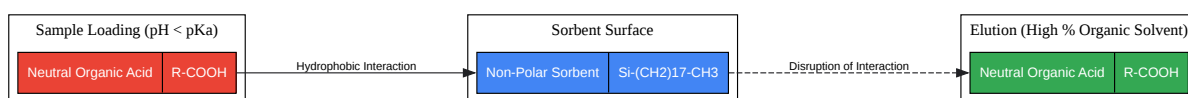
- Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).[\[5\]](#)
- Conditioning: Pass 6 mL of methanol through the SAX cartridge.[\[8\]](#)
- Equilibration: Pass 6 mL of water through the cartridge. Do not allow the sorbent to dry.[\[8\]](#)[\[9\]](#)
- Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[\[10\]](#)
- Washing:
 - Wash with 10 mL of water to remove neutral and basic compounds.[\[11\]](#)
 - Optionally, wash with 4 mL of methanol to remove non-polar interferences.[\[8\]](#)
- Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.
- Elution: Elute the retained organic acids with 4 mL of 0.5M H₂SO₄ or a mixture of an organic solvent and formic acid.[\[5\]](#)[\[8\]](#)[\[11\]](#) Collect the eluate for subsequent analysis.

Quantitative Data:

Organic Acid	Sample Matrix	Recovery (%)	Reference
Malic Acid	Honey	62.9 - 99.4	[11]
Citric Acid	Honey	62.9 - 99.4	[11]
Succinic Acid	Honey	62.9 - 99.4	[11]
Fumaric Acid	Honey	62.9 - 99.4	[11]
Various	Urine	~100	[5][12]
25 Organic Acids	Aqueous Standards	90 - 100	[6][13]

Reversed-Phase SPE for Organic Acids

Principle: Reversed-phase SPE separates compounds based on their hydrophobicity. The sorbent is non-polar (e.g., C18-bonded silica), and the sample is typically aqueous. For organic acids, the pH of the sample must be adjusted to be at least 2 pH units below their pKa to ensure they are in their neutral, more hydrophobic form, thus promoting retention on the non-polar sorbent.[2] Polar impurities are washed away with a weak organic solvent, and the retained organic acids are eluted with a stronger, less polar organic solvent.



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Caption: Mechanism of reversed-phase SPE for organic acids.

Application Note: Extraction of Organic Acids from Brewed Coffee

This protocol is for the clean-up of brewed coffee samples for the determination of seven organic acids and caffeine by RP-HPLC.[11]

Materials:

- SPE Cartridge: Reversed-Phase (e.g., C18)
- Sample: Brewed coffee, acidified.
- Conditioning Solvent: Methanol
- Equilibration Buffer: Acidified water (e.g., pH adjusted to ~2 with a strong acid).
- Wash Solvent: Acidified water.
- Elution Solvent: Methanol or acetonitrile.

Experimental Protocol:

- Sample Pre-treatment: Acidify the brewed coffee sample to a pH at least 2 units below the pKa of the target organic acids.
- Conditioning: Pass 1-2 tube volumes of methanol or acetonitrile through the C18 cartridge.[\[3\]](#)
- Equilibration: Pass 1-2 tube volumes of acidified water through the cartridge.[\[3\]](#)
- Sample Loading: Load the pre-treated coffee sample onto the cartridge.
- Washing: Wash the cartridge with acidified water to remove polar interferences.
- Elution: Elute the organic acids with a non-polar solvent like methanol or acetonitrile.

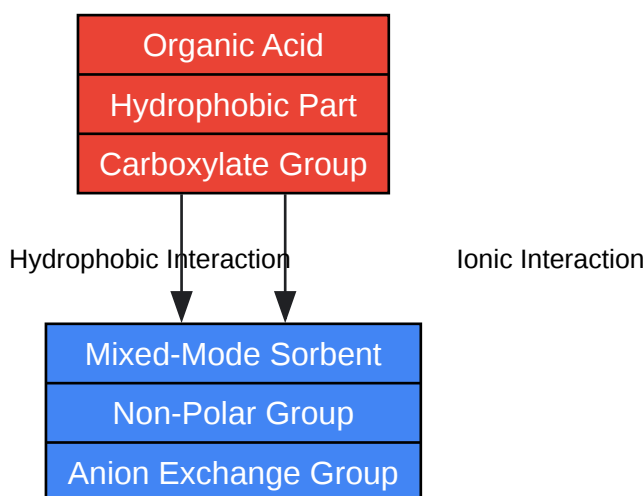
Quantitative Data:

Analyte	Sample Matrix	Recovery (%)	RSD (%)
Ibuprofen (acidic)	Aqueous	>80 (at low pH)	<5
Salicylic acid	Aqueous	>90 (at low pH)	<5

Note: Specific recovery data for organic acids in coffee using this exact protocol was not detailed in the provided search results, but the principles of reversed-phase SPE suggest high recovery when the pH is appropriately controlled.

Mixed-Mode SPE for Organic Acids

Principle: Mixed-mode SPE combines two or more retention mechanisms, typically reversed-phase and ion exchange, on a single sorbent.[14] For acidic compounds, a mixed-mode sorbent with both non-polar and strong anion exchange functionalities (e.g., Oasis MAX or ISOLUTE HAX) is highly effective.[7][15] This dual retention mechanism allows for a more rigorous washing protocol, leading to exceptionally clean extracts.[15] The organic acids are retained by both hydrophobic and ionic interactions. Interferences can be washed away by manipulating the pH and solvent strength to disrupt one interaction while keeping the other intact.



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Caption: Dual retention mechanism in mixed-mode SPE.

Application Note: Extraction of Acidic Drugs from Biological Fluids

This protocol is a general method for extracting acidic drugs and metabolites from biological fluids like plasma or urine using a mixed-mode strong anion exchange sorbent.[15]

Materials:

- SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., ISOLUTE HAX).[15]

- Sample: Plasma or urine, acidified.
- Conditioning Solvent: Methanol.
- Equilibration Buffer: Acidified water (e.g., 2% formic acid, pH ~2).[15]
- Wash Solvents:
 - Acidified water (to remove polar interferences).
 - Methanol/water mixture (to remove less polar interferences).
- Elution Solvent: Basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[16]

Experimental Protocol:

- Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an acidic buffer (e.g., 2% formic acid).[15]
- Conditioning: Pass 1 mL of methanol through the cartridge.
- Equilibration: Pass 1 mL of 2% formic acid through the cartridge.[15]
- Sample Loading: Load the pre-treated sample onto the cartridge.
- Washing:
 - Wash with 1 mL of acidified water (e.g., 2% formic acid).[15]
 - Wash with 1 mL of a methanol/water mixture (e.g., 50:50 v/v).[15] This step helps in removing hydrophobic interferences while the acidic analytes are retained by the strong anion exchanger.
- Elution: Elute the acidic analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the anion exchange sites, releasing the analytes.

Quantitative Data:

Analyte Type	Sample Matrix	Recovery (%)	Key Feature
Acidic Drugs	Biological Fluids	>90	High purity extracts
Ketoprofen	Spiked Solution	>95	RSD < 2%
Salicylic Acid	Spiked Solution	>95	RSD < 2%

Data is representative of typical performance for mixed-mode SPE as specific tables for a wide range of organic acids were not available in the initial search results. Reproducibility is generally very high.[17]

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